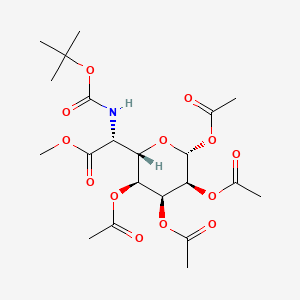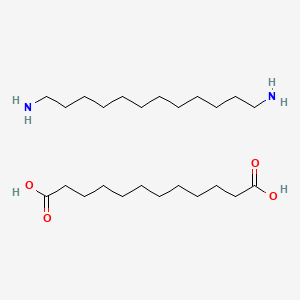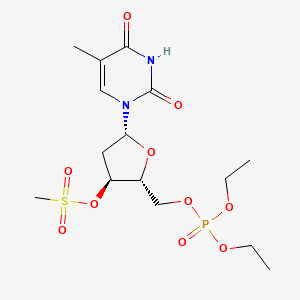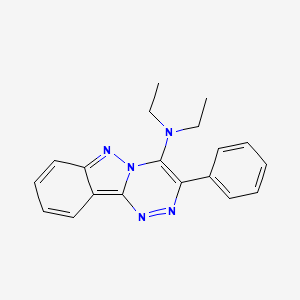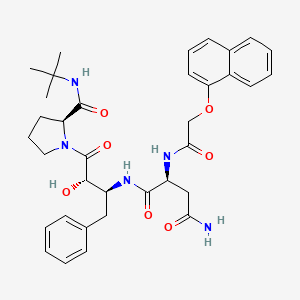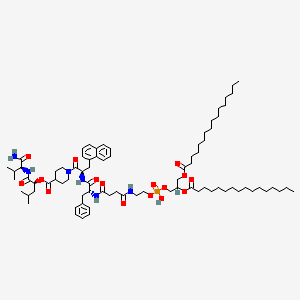
Peptide 7172
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide 7172 is synthesized through the hydrolysis of collagen, which involves breaking down the collagen protein into smaller peptide fragments. This process can be carried out using various methods, including enzymatic hydrolysis, acid hydrolysis, and alkaline hydrolysis. Enzymatic hydrolysis is often preferred due to its specificity and ability to produce peptides with desired properties .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of collagen-rich materials such as animal hides and bones. The hydrolysis process is optimized to ensure maximum yield and purity of the peptide. The resulting peptide is then purified and concentrated using techniques such as ultrafiltration and spray drying .
Chemical Reactions Analysis
Types of Reactions
Peptide 7172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized amino acids, while reduction can result in the formation of reduced amino acids .
Scientific Research Applications
Peptide 7172 has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is used in studies related to protein structure and function.
Industry: It is used in the production of bioactive peptides and other high-value products .
Mechanism of Action
Peptide 7172 exerts its effects through various molecular targets and pathways. It interacts with specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation. The exact mechanism of action depends on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Peptide 7172 is unique compared to other similar compounds due to its specific amino acid composition and its ability to enhance the production of undecylprodigiosin. Similar compounds include other collagen peptides and bioactive peptides derived from different sources. this compound stands out due to its superior performance in specific applications, such as antibiotic production .
List of Similar Compounds
- Collagen peptides from other sources
- Bioactive peptides derived from plant biomass
- Synthetic peptides with similar amino acid sequences .
Properties
CAS No. |
159440-07-0 |
|---|---|
Molecular Formula |
C80H127N6O16P |
Molecular Weight |
1459.9 g/mol |
IUPAC Name |
[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-[[4-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1 |
InChI Key |
OYVFOBHYQBAHFL-VNUODVNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)OC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


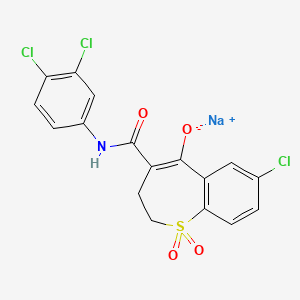
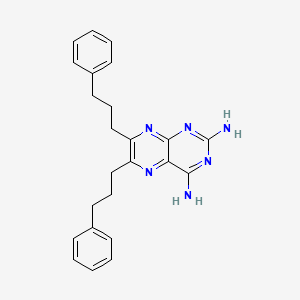
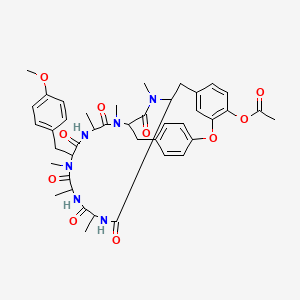
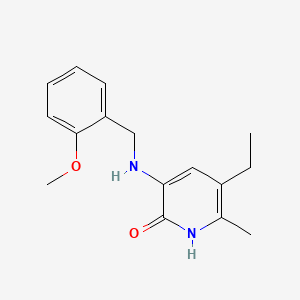
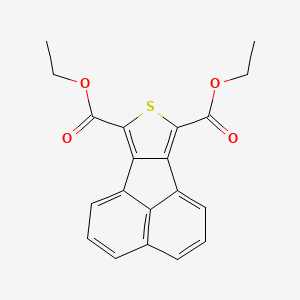
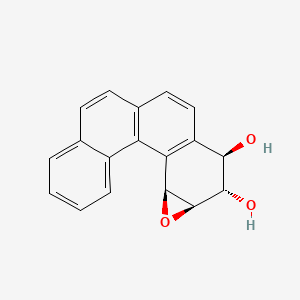
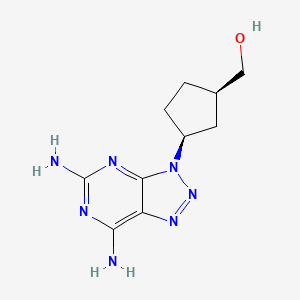
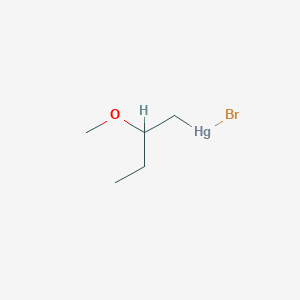
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
